Mefloquine
Description
Historical Trajectories of Mefloquine (B1676156) Discovery and Development
This compound's origins are rooted in the extensive U.S. Army Antimalarial Drug Development Project, spearheaded by the Walter Reed Army Institute of Research (WRAIR). This comprehensive program, active from 1963 to 1976, aimed to identify novel antimalarial compounds, particularly in response to the emerging resistance of Plasmodium falciparum to existing drugs like chloroquine (B1663885). During this period, an impressive number of compounds, ranging from 250,000 to 300,000, were systematically screened for their antimalarial properties. wikipedia.orgdrugbank.comnih.govunibas.chmmv.orgjaapl.org this compound, initially designated as WR 142,490, was identified in 1969 as a promising candidate. nih.govunibas.chjaapl.orgcanada.ca
Following its identification, Phase I human tolerance and safety testing for this compound commenced in 1972, with initial trials for its prophylactic use against malaria taking place in 1976. nih.gov A significant collaborative effort was forged in 1976 between the U.S. Army, the World Health Organization (WHO), and Hoffmann-La Roche, the pharmaceutical manufacturer, to advance this compound's development. nih.gov The drug, marketed under the trade name Lariam®, was first introduced to the market in Switzerland in February 1984 and subsequently received approval from the U.S. Food and Drug Administration (FDA) in 1989. wikipedia.orgdrugbank.comjaapl.orgnih.govdrugbank.com
This compound is classified as a 4-quinolinemethanol, indicating its structural relationship to quinine (B1679958), the foundational antimalarial alkaloid derived from the cinchona tree. nih.govtga.gov.aunih.govmdpi.comtohoku.ac.jp It represents a structurally simpler derivative of quinine and quinidine (B1679956). nih.gov Despite its structural lineage, this compound incorporates distinct innovations compared to the cinchona alkaloids. Key differences include a unique substitution pattern on its quinoline (B57606) ring and the presence of a piperidine (B6355638) ring instead of the bicyclo quinuclidine (B89598) ring found in quinine. Additionally, this compound lacks the vinyl group characteristic of quinine. nih.gov
This compound is a chiral molecule possessing two asymmetric carbon centers, resulting in four possible stereoisomers. wikipedia.org It is typically manufactured and administered as a racemic mixture of its (R,S)- and (S,R)-enantiomers. wikipedia.org Interestingly, the (-)-mefloquine enantiomer shares the same stereochemistry as quinine, while the (+)-mefloquine enantiomer aligns with the stereochemistry of quinidine at their equivalent chiral centers. nih.gov Research has indicated that (+)-mefloquine exhibits greater potency in vitro against Plasmodium falciparum strains, such as D6 and W2, compared to its (-)-enantiomer. nih.gov Furthermore, cross-resistance between this compound and quinine has been observed, suggesting shared mechanisms or targets within the parasite. tga.gov.auwho.int
Early scientific characterization of this compound involved trials conducted in controlled settings, including studies in prisoners at the Joliet Correctional Center, Illinois, in 1975, and the Maryland House of Correction in 1976. nih.gov These early investigations established this compound's effectiveness as both a therapeutic agent and a prophylactic measure against malaria when administered on a weekly basis. canada.ca Clinical and field trials further corroborated its efficacy in rapidly clearing P. falciparum parasitemia and alleviating associated symptoms. nih.gov Preliminary studies also indicated that this compound was tolerated comparably to quinine in pregnant women (beyond the first trimester) afflicted with falciparum malaria. nih.gov
The precise mechanism of action for this compound is not yet fully elucidated. However, some studies suggest that it specifically targets the 80S ribosome of Plasmodium falciparum, thereby inhibiting protein synthesis and leading to schizonticidal effects. drugbank.comnih.gov Similar to quinine, this compound has been shown to form complexes with hemin, a process that appears to correlate with its antimalarial activity. tga.gov.aumdpi.com While early reports initially suggested a favorable tolerability profile, the primary focus of its initial scientific characterization remained on its antimalarial properties rather than immediate repurposing explorations. canada.ca
Contemporary Relevance in Parasitology and Medicinal Chemistry
This compound continues to hold relevance in contemporary antimalarial chemotherapy research and clinical practice. It remains a recommended agent by national and global health organizations for malaria prophylaxis in areas where chloroquine resistance is prevalent, demonstrating effectiveness against all Plasmodium species. wikipedia.orgnih.govnih.govva.gov The compound is utilized for both the prevention and treatment of malaria caused by Plasmodium vivax and Plasmodium falciparum, including strains resistant to chloroquine. drugbank.comoup.com Notably, this compound has shown high efficacy against chloroquine-resistant P. vivax in regions such as Papua, Indonesia. oup.com
However, resistance to this compound has been documented, particularly in parts of Southeast Asia, especially along the Thai border areas. tga.gov.auwho.intnih.gov Research into the molecular basis of this resistance suggests that it may involve mutations or amplification of the Pfmdr1 gene, which encodes Pgh1, an energy-dependent transporter in the parasite. nih.gov In current antimalarial strategies, this compound is often integrated into Artemisinin Combination Therapies (ACTs), such as the fixed-dose combination of artesunate-mefloquine (ASMQ). This combination has been recommended by the WHO as a first-line treatment for uncomplicated malaria in certain countries, underscoring its continued importance in the fight against malaria. scielo.brweforum.org Ongoing research aims to further understand its mechanism of action and to combat emerging resistance patterns. drugbank.comtga.gov.aunih.gov
Drug repurposing, the strategy of identifying new therapeutic uses for existing drugs, has brought this compound into focus for a range of emerging applications beyond malaria. nih.govnih.govresearchgate.net
Anticancer Potential: this compound has demonstrated significant anticancer potential, making it a subject of active research in oncology. nih.govresearchgate.net Studies indicate its ability to target human gastric cancer cells, effectively inhibiting their proliferation and inducing apoptosis with EC50 values typically ranging from 0.5 to 0.7 µM. researchgate.net In vivo studies using gastric cancer xenograft mouse models have shown that this compound significantly inhibits tumor growth. researchgate.net Furthermore, it has been observed to enhance the activity of paclitaxel (B517696), both in vitro and in vivo, suggesting potential for combination therapies. researchgate.net this compound also targets cervical cancer cells by impairing mitochondrial function, leading to apoptosis and inhibition of proliferation. researchgate.net In prostate cancer cells, this compound selectively inhibits growth by hyperpolarizing the mitochondrial membrane potential and increasing the production of reactive oxygen species (ROS), which results in rapid cancer cell death through the inhibition of Akt phosphorylation and activation of JNK, ERK, and AMPK signaling pathways. researchgate.net
Antiparasitic (beyond malaria): Beyond its established role in malaria, this compound exhibits activity against other parasitic infections. nih.govresearchgate.net It has shown activity against Echinococcus multilocularis metacestodes in vitro and in vivo, leading to a significant reduction in parasite growth in mice. nih.gov Promising activity has also been observed against schistosomiasis, specifically Schistosoma haematobium, in in vitro models, in mice, and even in human studies. nih.gov this compound has demonstrated efficacy against Opisthorchis viverriniin vitro and in hamsters. nih.gov Its antiparasitic spectrum further extends to activity against Babesia and Cryptosporidium parvum, and Fasciola gigantica. researchgate.net Research is also exploring its potential for treating toxoplasmosis. researchgate.net
Antibiotic Adjuvant: this compound is emerging as a promising antibiotic adjuvant, capable of enhancing the effectiveness of conventional antibiotics against multidrug-resistant (MDR) bacterial strains. nih.gov It exhibits synergistic bacteriostatic effects when combined with various antibiotic classes, including colistin, β-lactams, antituberculosis drugs, quinolones, and linezolid. nih.gov The proposed mechanisms underlying these synergistic effects involve the inhibition of antibiotic efflux pumps, disruption of bacterial cell membrane integrity, and interference with biofilm formation. nih.gov Additionally, this compound derivatives have shown bacteriostatic effects against Mycobacterium tuberculosis and certain fungi. nih.gov
Antiviral: Recent research has identified this compound as a potential antiviral agent. nih.gov Notably, studies in Japan have proposed its repurposing for the treatment of COVID-19 (SARS-CoV-2), where it demonstrated anti-SARS-CoV-2 activity by reducing viral RNA levels during the viral entry phase. drugtargetreview.com A synergistic antiviral effect was observed when this compound was combined with nelfinavir. drugtargetreview.com Furthermore, this compound has been shown to inhibit JC virus (JCV) DNA replication, without blocking viral cell entry, suggesting an intracellular mechanism of action against this virus. asm.org
Other Research Findings: The major metabolite of this compound, carboxythis compound, has been identified as a novel agonist of the pregnane (B1235032) X receptor (PXR). asm.org Activation of PXR by carboxythis compound induces the expression of drug-metabolizing enzymes and transporters, which could potentially lead to pharmacokinetic drug-drug interactions and alter the efficacy of co-administered medications. asm.org
Table 1: Antimalarial Drug Discovery and Development Timeline of this compound
| Year | Event | Source |
| 1963-1976 | U.S. Army Antimalarial Drug Development Project (WRAIR) | drugbank.comnih.govdrugbank.com |
| 1969 | This compound (WR 142,490) identified | nih.govunibas.chjaapl.orgcanada.ca |
| 1972 | Phase I human tolerance and safety testing began | nih.gov |
| 1975-1976 | Early trials in prisoners | nih.gov |
| 1976 | First trials for prophylactic use | nih.gov |
| 1976 | Collaboration with U.S. Army, WHO, and Hoffmann-La Roche | nih.gov |
| 1984 | First marketed in Switzerland (Lariam®) | wikipedia.orgnih.gov |
| 1989 | FDA approval | drugbank.comjaapl.orgnih.govdrugbank.com |
Table 2: this compound's Anticancer Activity Against Gastric Cancer Cells
| Cell Line | EC50 (µM) | Source |
| Human Gastric Cancer Cells (panel) | 0.5-0.7 | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEQGYMUWCZPDN-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037168, DTXSID101019853 | |
| Record name | Mefloquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Mefloquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
Crystal density: 1.432 g/cu cm | |
| Record name | MEFLOQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
51742-87-1, 53230-10-7 | |
| Record name | (+)-Mefloquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51742-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefloquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53230-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Mefloquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051742871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefloquine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053230107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefloquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Mefloquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEFLOQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TML814419R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MEFLOQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
174-176 °C | |
| Record name | MEFLOQUINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Chemical Structure and Synthetic Methodologies of Mefloquine
Elucidation of Mefloquine (B1676156) Stereoisomerism and Enantiomeric Forms
This compound is characterized by its intricate stereochemistry, which gives rise to multiple stereoisomeric forms, each with potentially unique biological interactions.
Characterization of Asymmetric Centers and Racemic Mixture
This compound is a chiral molecule possessing two asymmetric carbon centers. This structural feature theoretically allows for the existence of four distinct stereoisomers. wikipedia.orgnih.gov However, the this compound drug, commonly marketed as its hydrochloride salt (e.g., Lariam), is a racemic mixture. This racemic mixture primarily consists of two erythro-enantiomers: (+)-(11S,12R)-mefloquine and (−)-(11R,12S)-mefloquine. wikipedia.orgnih.govguidetopharmacology.orgru.nlmdpi.com While these two erythro enantiomers constitute the active pharmaceutical ingredient, PubChem lists nine stereoisotopes for this compound, indicating the potential for other stereochemical variations. guidetopharmacology.org
Distinct Biological Properties of Enantiomers in Research Models
Research has revealed that each of this compound's four stereoisomers exhibits varying biological properties. nih.gov Notably, the two threo diastereoisomers, (11S,12S)-mefloquine and (11R,12R)-mefloquine, demonstrate only limited antimalarial activity. ru.nl
Among the erythro enantiomers, studies have shown quantitative differences in their pharmacological activities. While some research indicates similar antimalarial efficacy for both (+)- and (−)-erythro-mefloquine against Plasmodium falciparum nih.govnih.gov, other findings suggest that the (+)-enantiomer may be more potent. For instance, one study reported the (+)-enantiomer to be 1.69 to 1.81 times more potent than the (−)-enantiomer. google.com Furthermore, the (+)-(11R,12S)-enantiomer has been identified as showing the highest activity against Plasmodium falciparum in certain investigations. pitt.edupitt.edu
Significant differences are also observed in the pharmacokinetic and off-target interaction profiles of the enantiomers. Plasma concentrations of the (−)-enantiomer are typically higher than those of the (+)-enantiomer, and the (−)-enantiomer generally exhibits a longer half-life. wikipedia.org In terms of toxicity in research models, preliminary in vitro evaluations using embryonic rat cell neurons indicated that the (+)-erythro-enantiomer was approximately 47% less toxic than racemic this compound and (−)-erythro-mefloquine, and substantially less toxic than the threo enantiomers. asm.org
A key distinction in biological properties relates to central nervous system interactions. The (−)-(11R,2'S)-enantiomer (PubChem CID 456309) has been identified as the more potent binder to human adenosine (B11128) A2A and A1 receptors, with a Kᵢ of 61 nM for the A2A receptor. guidetopharmacology.orgguidetoimmunopharmacology.org This higher affinity for adenosine receptors is hypothesized to contribute to neuropsychiatric effects observed in some contexts. nih.govguidetopharmacology.orgru.nlguidetoimmunopharmacology.org Additionally, the (−)-enantiomer demonstrates considerably greater anticholinesterase activity compared to the (+)-enantiomer. nih.gov The (−)-erythro-mefloquine is also reported to remain in the organism for up to 2.5 times longer than its (+) antipode. nih.gov
The following table summarizes some distinct biological properties of this compound enantiomers:
| Enantiomer | Antimalarial Activity (vs. Racemic) | Adenosine A2A Receptor Binding (Kᵢ) | Anticholinesterase Activity | Relative Toxicity (in vitro, embryonic rat neurons) | Relative Half-Life (in organism) |
| (+)-erythro-Mefloquine | Potentially higher google.compitt.edupitt.edu | Lower nih.govguidetopharmacology.orgguidetoimmunopharmacology.org | Lower nih.gov | Approximately 47% less toxic asm.org | Shorter wikipedia.org |
| (−)-erythro-Mefloquine | Potentially lower nih.gov | Higher (61 nM) nih.govguidetopharmacology.orgguidetoimmunopharmacology.org | Higher nih.gov | More toxic asm.org | Longer (up to 2.5x) wikipedia.orgnih.gov |
| (−)-threo-Mefloquine | Up to 2x less active nih.gov | Not specified | Not specified | Significantly more toxic asm.org | Half that of erythro compounds asm.org |
| (+)-threo-Mefloquine | Up to 2x less active nih.gov | Not specified | Not specified | Significantly more toxic asm.org | Half that of erythro compounds asm.org |
Advanced Synthetic Routes and Chemical Modifications
The synthesis of this compound and its derivatives has evolved significantly, with a focus on achieving enantiomeric purity and exploring structural modifications to enhance efficacy and overcome resistance.
Enantioselective Synthesis Strategies
The initial synthesis of this compound was reported by Lutz in 1971. nih.gov Early efforts to obtain enantiomerically pure forms involved the separation of erythro-mefloquine enantiomers, such as via 3-bromo-8-camphorsulfonic acid salt in 1974. nih.gov Resolution of the racemic mixture using O,O′-di-p-toluoyl-tartaric acid also proved effective, yielding both enantiomers with high enantiomeric excess (above 99%) and good yield (86%). nih.gov
The pursuit of enantioselective synthesis, which directly produces a desired enantiomer without the need for resolution, gained momentum. The first enantioselective synthesis of (−)-erythro-mefloquine was achieved in 1993 through asymmetric rhodium-catalyzed hydrogenation. nih.govresearchgate.net
Subsequent advancements have introduced a variety of enantioselective methodologies, including:
Asymmetric aldol (B89426) reaction and Beckmann rearrangement: These were key steps in a 2008 enantioselective synthesis of this compound. nih.govpitt.eduresearchgate.net
Asymmetric Darzens reaction: Another method employed for enantioselective synthesis. nih.govresearchgate.net
Palladium-catalyzed asymmetric borylative isomerization: This strategy has been optimized for the stereoselective synthesis of all four this compound stereoisomers and analogues. nih.govresearchgate.netacs.org
Domino Sonogashira-6π-electrocyclization: A complex reaction sequence used in enantioselective routes. nih.govresearchgate.net
Synthesis from chiral pipecolic acid: Utilizing chiral precursors to direct stereochemistry. nih.govresearchgate.net
Enantioselective transfer hydrogenation with ruthenium catalysts: An efficient method for the enantioselective reduction of pyridyl ketones, particularly for (+)-erythro-mefloquine. nih.govresearchgate.net
Sharpless asymmetric dihydroxylation: A widely used method for introducing chirality, also applied in this compound synthesis. nih.govpitt.edupitt.eduresearchgate.net
More recently, deracemization strategies have been explored, involving the conversion of racemic this compound into a compound that crystallizes as a racemizable racemic conglomerate, allowing for the isolation of the desired enantiomer. ru.nl
Regioselective Derivatization at Core and Peripheral Moieties
Efforts to enhance this compound's biological activity and address drug resistance have led to significant research into modifying its scaffold. This often involves regioselective derivatization at specific positions within its core quinoline (B57606) structure and peripheral moieties. This compound possesses two key reactive positions, designated 11 and 13, which are amenable to chemical modifications. acs.org
Examples of such derivatization include:
Substitution at the central hydroxyl group: The synthesis of 11-aminothis compound, achieved by replacing the central hydroxyl group with an amino group, represents a modification aimed at exploring new chemical space for activity. acs.org
Modifications on the quinoline ring: Research has indicated that introducing electron-withdrawing groups at both the 2- and 8-positions of the quinoline ring can increase the drug's potency. Following this concept, new 8-position derivatives have been synthesized using palladium-mediated coupling reactions. pitt.edu
Late-stage modifications and bi-therapy approaches: Researchers have pursued strategies involving late-stage modifications of the this compound scaffold rather than de novo synthesis of entirely new analogs. nih.gov An innovative approach involves covalent bi-therapy, exemplified by combining this compound with 10-trifluoromethyl artemisinin, which has demonstrated improved metabolic stability and enhanced activity. nih.gov
Molecular and Cellular Mechanisms of Action of Mefloquine
Primary Antimalarial Action: Molecular Targets in Plasmodium Species
The primary antimalarial activity of mefloquine (B1676156) is attributed to its ability to disrupt essential cellular processes within the Plasmodium parasite, leading to its demise. Key molecular targets have been identified within the parasite, shedding light on the specific mechanisms through which this compound exerts its potent schizonticidal effects.
Interaction with the Plasmodium falciparum 80S Ribosome
A significant breakthrough in understanding this compound's mechanism of action was the discovery of its direct interaction with the Plasmodium falciparum 80S ribosome, the cellular machinery responsible for protein synthesis. nih.govpharmaceutical-journal.comnih.gov Cryo-electron microscopy studies have revealed that the (+)-mefloquine enantiomer binds to the GTPase-associated center (GAC) of the ribosome. nih.govnih.gov This binding site is located within a pocket formed by the 28S ribosomal RNA and the ribosomal protein PfuL13. nih.gov
The interaction of this compound with the GAC is crucial for its antimalarial activity. The GAC plays a pivotal role in the polypeptide elongation step of protein synthesis. nih.gov By binding to this site, this compound interferes with this critical process. nih.gov Genetic studies have further validated the significance of this interaction. Mutagenesis of the amino acid residues in the PfuL13 protein that are predicted to interact with this compound has been shown to confer increased resistance to the drug in P. falciparum parasites. nih.gov
Inhibition of Parasite Protein Synthesis
As a direct consequence of its binding to the P. falciparum 80S ribosome, this compound effectively inhibits protein synthesis within the parasite. nih.govpharmaceutical-journal.comnih.govdrugbank.com This inhibition has been demonstrated experimentally through the reduced incorporation of radiolabeled amino acids into newly synthesized proteins in parasites treated with this compound. nih.gov Specifically, this compound has been shown to inhibit protein synthesis by approximately 55%. nih.gov
The inhibition of protein synthesis is a key parasite-killing mechanism of this compound. nih.govnih.gov By disrupting the production of essential proteins, this compound halts the parasite's growth and replication, ultimately leading to its death. Structure-guided chemical modifications of this compound's piperidine (B6355638) group, designed to enhance its binding to the ribosome, have resulted in derivatives with improved parasiticidal effects, further underscoring the importance of this mechanism. nih.gov
Table 1: Effect of this compound on P. falciparum Protein Synthesis
| Compound | Concentration | Protein Synthesis Inhibition (%) |
|---|---|---|
| This compound | EC50 (25.3 nM) | 55% |
| Chloroquine (B1663885) | - | No Inhibition |
| Cycloheximide | - | 90% |
This table summarizes the inhibitory effect of this compound on protein synthesis in P. falciparum compared to other compounds. Data sourced from nih.gov.
Interference with Heme Metabolism Pathways
While the primary target of this compound is protein synthesis, its potential interaction with heme metabolism pathways has also been investigated. Unlike chloroquine, which acts in the parasite's food vacuole to inhibit the polymerization of toxic heme into hemozoin, the primary mode of action of this compound is considered to be in the parasite's cytoplasm. nih.gov The resistance mechanism to this compound, which involves its efflux from the cytoplasm, further supports a cytoplasmic site of action. nih.gov
Some studies have indicated that aryl methanol (B129727) antimalarials, a class to which this compound belongs, can form coordination complexes with heme. nih.govacs.org this compound has been shown to bind to free ferriprotoporphyrin IX. nih.gov However, other research suggests that while this compound can inhibit hemozoin formation, it does so without causing an increase in exchangeable heme, distinguishing its mechanism from true hemozoin inhibitors like chloroquine. nih.gov This suggests that any interference with heme metabolism by this compound is likely secondary to its primary effect on protein synthesis.
Role of Lipid Binding Proteins and Endosomal Compartments
This compound's lipophilic nature facilitates its interaction with cellular membranes and lipid-binding proteins. nih.gov It has been shown to bind with high affinity to membrane lipids and various phospholipids (B1166683), such as phosphatidylinositol and phosphatidylserine. nih.gov This interaction with lipids may influence the drug's accumulation and distribution within the parasite.
Furthermore, this compound has been found to inhibit the function of acyl-CoA-binding proteins (ACBPs) in both Plasmodium falciparum (PfACBPs) and humans. acs.org These proteins are involved in the transport and metabolism of lipids. acs.org By competitively inhibiting the binding of acyl-CoAs to PfACBPs, this compound can disrupt lipid homeostasis in the parasite. acs.org
The involvement of endosomal compartments in this compound's mechanism of action is less direct but plausible. The disruption of vacuolar function has been noted as one of the anti-plasmodial effects of this compound. acs.org Endosomal pathways are critical for nutrient uptake and trafficking within the parasite. While the precise role of endosomal compartments in this compound's activity requires further elucidation, its impact on lipid-related processes suggests a potential influence on these membrane-rich organelles.
Broad-Spectrum Mechanistic Pathways and Target Identification
Beyond its primary antimalarial action, this compound exhibits broader biological activities by interacting with molecular targets that are conserved across different organisms, including humans. These interactions contribute to its broader mechanistic profile and have implications for its use and potential side effects.
Modulation of Connexin Proteins and Gap Junction Channels
A significant broad-spectrum effect of this compound is its ability to modulate the function of connexin proteins, which form gap junction channels responsible for direct intercellular communication. nih.govethz.chplos.orgethz.chnih.govsemanticscholar.orgbiorxiv.org this compound acts as an inhibitor of these channels, but its potency and selectivity vary depending on the specific connexin isoform. nih.gov
Research has shown that this compound is a particularly potent blocker of gap junction channels formed by Connexin 36 (Cx36) and Connexin 50 (Cx50), with IC50 values in the nanomolar to low micromolar range. nih.gov In contrast, other connexins, such as Cx26, Cx32, and Cx43, are only affected at significantly higher concentrations. ethz.chnih.gov
Cryo-electron microscopy studies have revealed that this compound binds to a distinct site, termed "site M," which is located deep within the pore of the connexin channel. nih.govethz.ch This binding modifies the electrostatic properties of the pore, creating a barrier that reduces the permeability of the channel to ions and small molecules. nih.govbiorxiv.org The identification of this conserved inhibitor binding site in different connexins, including Cx32 and Cx43, provides a structural basis for this compound's inhibitory action on gap junctions. nih.govethz.chethz.ch
Table 2: this compound's Inhibitory Effect on Various Connexin Channels
| Connexin Isoform | IC50 | Reference |
|---|---|---|
| Cx36 | ~300 nM | nih.gov |
| Cx50 | ~1.1 µM | nih.gov |
| Cx26 | 10- to 100-fold higher than Cx36/Cx50 | nih.gov |
| Cx32 | 10- to 100-fold higher than Cx36/Cx50 | nih.gov |
| Cx43 | 10- to 100-fold higher than Cx36/Cx50 | nih.gov |
This table displays the varying inhibitory concentrations (IC50) of this compound on different connexin isoforms, highlighting its selectivity. Data sourced from nih.gov.
Inhibition of Viral Replication Mechanisms (e.g., JC Virus)
This compound has demonstrated notable antiviral activity, particularly against the JC virus (JCV), a polyomavirus responsible for the rare and often fatal demyelinating disease, progressive multifocal leukoencephalopathy (PML). psu.eduresearchgate.net In vitro studies have been crucial in elucidating its mechanism. Research has shown that this compound effectively inhibits the replication of various JCV isolates, including JCV(Mad1), JCV(Mad4), and JCV(M1/SVEΔ), across different cell types such as transformed human glial (SVG-A) cells and primary human fetal glial cells. psu.eduasm.org
The primary mechanism of this compound's anti-JCV activity is the inhibition of viral DNA replication. asm.orgbohrium.com Quantitative PCR analyses have confirmed a reduction in the number of viral copies within cultured cells following treatment with this compound. asm.org Importantly, the compound acts at a stage subsequent to the virus's entry into the host cell. researchgate.netasm.orgbohrium.com This indicates that this compound does not block the initial infection of the cell but rather interferes with the intracellular processes necessary for the virus to multiply. researchgate.netasm.org While the precise molecular target responsible for this inhibition of JCV DNA replication has not been fully identified, this targeted action underscores its potential as an antiviral agent. bohrium.com
Table 1: In Vitro Anti-JCV Activity of this compound
| Cell Type | JCV Isolate(s) | Observed Effect | Reference |
| Transformed Human Glial (SVG-A) Cells | JCV(Mad1), JCV(Mad4), JCV(M1/SVEΔ) | Inhibition of viral infection and replication | asm.org |
| Primary Human Fetal Glial Cells | Not Specified | Inhibition of viral infection | asm.org |
| Primary Human Astrocytes | JCV(M1/SVEΔ) | Inhibition of viral infection | nih.gov |
Anti-bacterial Adjuvant Mechanisms
This compound has emerged as a promising antibiotic adjuvant, capable of enhancing the efficacy of conventional antibiotics against multi-drug resistant bacteria. nih.govfrontiersin.orgnih.gov On its own, this compound possesses limited direct antibacterial activity, showing some effect only at high concentrations against certain Gram-positive bacteria like Staphylococcus aureus and no activity against Gram-negative bacteria such as E. coli. mdpi.com However, when used in combination, it demonstrates significant synergistic effects. nih.govnih.gov
The adjuvant activity of this compound is attributed to several mechanisms:
Disruption of Bacterial Cell Membrane Integrity : this compound can perturb the bacterial cytoplasmic membrane. nih.govnih.govmdpi.com It alters the fluidity of the phospholipid membrane, which, while not necessarily lethal on its own, weakens the bacterium's primary defense. nih.govmdpi.com
Inhibition of Antibiotic Efflux : One potential mechanism for its synergistic effects is the inhibition of efflux pumps, which are cellular transporters that bacteria use to expel antibiotics. nih.govnih.gov
Disturbance of Biofilm Formation : this compound may also interfere with the ability of bacteria to form biofilms, which are protective communities of bacteria that are notoriously difficult for antibiotics to penetrate. nih.govnih.gov
A notable example of its potentiation effect is with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA). mdpi.com By disrupting the cell membrane, this compound enhances the susceptibility of both MRSA and methicillin-susceptible S. aureus (MSSA) to antibiotics like oxacillin (B1211168). nih.govmdpi.com
Table 2: this compound as an Adjuvant for Oxacillin Against S. aureus
| Bacterial Strain | This compound Concentration | Effect on Oxacillin MIC | Reference |
| MSSA (ATCC 25923) | Sub-MIC | Significant reduction | mdpi.com |
| MRSA (MRSA252) | Sub-MIC | Significant reduction | mdpi.com |
| MRSA (ATCC 33592) | Sub-MIC* | Significant reduction | mdpi.com |
*MIC: Minimum Inhibitory Concentration
Anticancer Mechanisms: Pathway Inhibition and Cellular Processes
This compound exhibits significant anticancer activity against a range of cancer types, including gastric, prostate, colorectal, and breast cancer, through pleiotropic effects on cellular pathways and processes. nih.govnih.govlongdom.org Its mechanisms are multifaceted, involving the inhibition of critical signaling pathways that govern cell proliferation and survival, as well as the direct induction of cell death programs. nih.govlongdom.org Studies have shown that this compound can suppress tumor growth, inhibit cell proliferation, and induce apoptosis in various cancer cell lines. nih.govnih.gov The compound's ability to target fundamental cellular machinery, such as signaling cascades and organelle function, makes it an area of active investigation in oncology. longdom.orgblrcl.org
Phosphoinositide 3-Kinase (PI3K) Inhibition
A key mechanism underlying this compound's anticancer effects is the inhibition of the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway. nih.govblrcl.orgresearchgate.net This pathway is frequently deregulated in various cancers and plays a crucial role in cell growth, proliferation, and survival. nih.govfrontiersin.org
In studies on human gastric cancer cells, this compound potently decreased the phosphorylation of key components of this pathway, including PI3K, Akt, mTOR, and rS6. nih.gov This inhibition leads to a halt in cell proliferation and the induction of apoptosis. nih.gov The effective concentration for these effects in gastric cancer cell lines was found to be in the range of an EC50 of approximately 0.5-0.7 μM. nih.gov Further investigation revealed that the this compound-mediated inhibition of Akt/mTOR signaling is phosphatase-dependent. nih.gov The restoration of cell growth and mTOR phosphorylation when a constitutively active form of Akt is overexpressed confirms that this compound acts by suppressing this specific pathway. nih.gov In silico molecular docking studies have also shown that this compound has a high binding affinity for PI3K. blrcl.org
Impact on Mitochondrial Respiration and Apoptotic Pathways
This compound directly targets mitochondrial function, a critical hub for cellular energy metabolism and apoptosis regulation, to exert its anticancer effects. nih.gov In cervical and prostate cancer cells, this compound has been shown to induce cell death by impairing mitochondrial function through several concurrent actions. nih.govnih.gov
The compound inhibits mitochondrial respiration, leading to a decrease in the mitochondrial membrane potential and a reduction in ATP levels. nih.gov This disruption of energy metabolism is coupled with a significant increase in the generation of reactive oxygen species (ROS). nih.govnih.govnih.gov The accumulation of ROS creates a state of oxidative stress that can damage cellular components and trigger apoptotic pathways. nih.govnih.gov In prostate cancer cells, the anticancer effects induced by this compound were confirmed to be primarily caused by this increase in ROS generation. nih.gov
This impairment of mitochondrial function is a primary trigger for apoptosis. nih.gov In mitochondrial respiration-deficient cells, the inhibitory effects of this compound on cell survival and ATP levels are abolished, demonstrating that its action is dependent on targeting mitochondrial respiration. nih.gov Furthermore, the deactivation of the mTOR pathway in cervical cancer cells appears to be a downstream consequence of this primary disruption of mitochondrial function. nih.gov This induction of the intrinsic apoptotic pathway is a central component of this compound's effectiveness against cancer cells. mdpi.com
Table 3: Effects of this compound on Mitochondrial and Cellular Processes in Cancer Cells
| Cellular Process | Effect | Cancer Type | Reference |
| Mitochondrial Respiration | Inhibition | Cervical | nih.gov |
| Mitochondrial Membrane Potential | Decrease / Hyperpolarization | Cervical, Prostate | nih.govnih.gov |
| Reactive Oxygen Species (ROS) | Increased Generation | Prostate, Cervical | nih.govnih.govnih.gov |
| ATP Level | Decrease | Cervical | nih.gov |
| Apoptosis | Induction | Gastric, Colorectal, Cervical | nih.govnih.govnih.gov |
| Cell Cycle | G1 Arrest | Prostate | nih.gov |
Structure Activity Relationship Sar Studies of Mefloquine and Its Derivatives
Correlative Analysis of Quinoline (B57606) Core Modifications and Biological Activity
The quinoline core is a fundamental scaffold for a major class of antimalarial drugs. researchgate.netnih.gov Modifications to this heterocyclic ring system in mefloquine (B1676156) analogues have been a key area of SAR studies to enhance antimalarial potency and overcome resistance. nih.gov While some positions on the quinoline ring are crucial for activity, others offer opportunities for modification to improve the pharmacological profile.
Research has shown that the positions C-2, C-3, C-4, C-6, and C-8 of the quinoline nucleus are highly active sites, providing a broad scope for structural alterations to enhance antimicrobial potential. researchgate.net For instance, radical iodination at the C-3 position of the quinoline ring in a related quinoline antimalarial, chloroquine (B1663885), led to a significant decrease in antimalarial activity against various P. falciparum strains. nih.gov Conversely, the introduction of bulky biaryl side chains at the C-3 position has been a successful strategy in developing other potent quinoline-based drugs. researchgate.net
In the context of this compound and its derivatives, specific substitutions on the quinoline ring have demonstrated varied impacts on biological activity. Studies on quinoline–furanone hybrids revealed that certain substitutions significantly influence anti-plasmodial potency. The following table summarizes the effects of different substituents on the quinoline core on antimalarial activity.
| Modification on Quinoline Core | Observed Effect on Antimalarial Activity | Reference Compound(s) |
|---|---|---|
| Halogen substitutions (Br, Cl) | Enhanced antimalarial activity | Quinoline–furanone hybrids |
| Strong electron-withdrawing groups (–NO2) | Diminished activity | Quinoline–furanone hybrids |
| Strong electron-donating groups (–OH) | Diminished activity | Quinoline–furanone hybrids |
| Hydrogen or methoxy groups at C-8 | Minimal inhibition of β-hematin formation | E-2-quinolinylbenzocycloalcanones |
These findings underscore the sensitive nature of the quinoline core to substitutions and highlight that electronic and steric factors play a crucial role in the interaction with its biological target.
Influence of Trifluoromethyl Groups on Efficacy and Lipophilicity
The two trifluoromethyl (CF3) groups on the quinoline ring of this compound, at positions 2 and 8, are critical determinants of its efficacy and pharmacokinetic properties. The incorporation of these fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance a drug's biological and physicochemical characteristics. mdpi.comnih.gov
The trifluoromethyl group is highly electronegative and is one of the most lipophilic groups known. nih.gov This increased lipophilicity is thought to promote the penetration of this compound into parasite-infected cells. researchgate.net Furthermore, the presence of CF3 groups can influence the molecule's interaction with specific cellular targets, such as ion channels, receptors, or enzymes involved in parasite metabolism. researchgate.net
The electron-withdrawing nature of the trifluoromethyl groups can also deactivate the aromatic ring, making it less susceptible to metabolic oxidation and thereby increasing the drug's half-life. mdpi.comyoutube.com Quantum mechanics calculations have shown that the presence of trifluoromethyl groups at both the 2- and 8-positions of the quinoline ring influences the site of protonation, favoring the exocyclic secondary amine over the endocyclic quinoline nitrogen. researchgate.net This shift in electronic properties can affect the drug's binding to its target. researchgate.net
The importance of the trifluoromethyl group at the 8-position of the quinoline structure has been demonstrated in studies of this compound derivatives against Echinococcus multilocularis, where its presence was necessary for activity. nih.gov The following table summarizes the key influences of the trifluoromethyl groups in this compound.
| Property Influenced | Effect of Trifluoromethyl Groups | Reference |
|---|---|---|
| Lipophilicity | Increases lipophilicity, aiding cell penetration | nih.govresearchgate.net |
| Metabolic Stability | Deactivates the aromatic ring, potentially increasing half-life | mdpi.comyoutube.com |
| Target Interaction | Influences electronic properties and binding to cellular targets | researchgate.netresearchgate.net |
| Biological Activity | Essential for activity against certain parasites | nih.gov |
The strategic placement of trifluoromethyl groups in the this compound scaffold is a clear example of how fluorine chemistry can be leveraged to design potent and effective therapeutic agents. tandfonline.commalariaworld.org
Impact of Piperidylmethanol and Amino Group Substitutions
The piperidylmethanol side chain of this compound, which contains a secondary alcohol at position 11 and a piperidine (B6355638) nitrogen at position 13, is a critical site for its biological activity and has been a major focus for structural modifications. nih.gov This moiety is considered a key pharmacophore for the antiplasmodial activity of arylamino alcohol antimalarials. nih.gov
Modifications at the piperidine nitrogen (N-13) have yielded a variety of derivatives with altered biological profiles. For instance, N-alkylation with a benzyl group was found to increase the activity against Mycobacterium tuberculosis compared to the parent this compound. nih.gov The introduction of other alkyl groups at this position has also been explored, as detailed in the table below.
| Modification at N-13 | Resulting Derivative | Observed Biological Activity |
|---|---|---|
| N-benzylation | MQ-20 | Increased anti-TB activity |
| Formation of a urea | MQ-15 | Moderate anti-TB activity |
| Addition of a Boc group | MQ-13 | Moderate anti-TB activity |
| Alkylation with allyl bromide from 10-CF3-artemisinin | MQ-24 | Improved metabolic stability and increased antimalarial activity |
The secondary alcohol at position 11 is also a site for modification. Acylation at this position, for example with Mosher's acid, has been used to determine the absolute configuration of this compound's stereoisomers. nih.gov Simultaneous modifications at both the alcohol and the piperidine nitrogen have also been explored, such as N,O-diacylation with fatty acid chlorides. nih.gov
Furthermore, the creation of a fused oxazolidine ring by reacting this compound with various carbonyl compounds has led to a library of more rigid analogues. These derivatives, with substituents on the new aromatic ring, have shown that electron-donating groups like -OH and -OMe can increase the anti-tuberculosis potential. nih.gov
Effects of Halogen and Aromatic Substitutions on Pharmacological Profiles
The introduction of halogen and various aromatic substituents onto the this compound scaffold has been investigated to modulate its pharmacological profile. Structure-activity relationship analyses have revealed that such substitutions can significantly impact antimalarial activity.
Studies on quinoline–furanone hybrids, which share the quinoline core with this compound, have shown that halogen substitutions, particularly bromine (Br) and chlorine (Cl), enhance antimalarial activity. researchgate.net In contrast, strong electron-withdrawing groups like nitro (–NO2) or electron-donating groups like hydroxyl (–OH) were found to diminish the activity. researchgate.net This suggests that an optimal electronic balance on the quinoline ring is necessary for potent anti-plasmodial action.
The nature of aromatic substitutions also plays a crucial role. Bulkier aromatic substitutions were found to be favorable for both antimalarial activity and the inhibition of lactate (B86563) dehydrogenase (LDH), a key enzyme in parasite metabolism. researchgate.net In a series of antitubercular this compound derivatives with a fused oxazolidine ring, the introduction of various aromatic rings provided insights into the SAR. Derivatives with electron-rich aryl and heteroaryl substituents, such as 2-methoxyphenyl and 2,3-dimethoxyphenyl, were more active than this compound itself against M. tuberculosis. nih.gov
The following table summarizes the observed effects of various halogen and aromatic substitutions on the biological activity of this compound analogues and related quinoline compounds.
| Type of Substitution | Specific Substituent | Effect on Activity | Compound Series |
|---|---|---|---|
| Halogen | Br, Cl | Enhanced antimalarial activity | Quinoline–furanone hybrids |
| - | - | - | |
| Aromatic/Functional Group | –NO2 (strong electron-withdrawing) | Diminished antimalarial activity | Quinoline–furanone hybrids |
| –OH (strong electron-donating) | Diminished antimalarial activity | Quinoline–furanone hybrids | |
| 2-methoxyphenyl | Increased anti-TB activity | Oxazolidine-fused this compound derivatives | |
| 2,3-dimethoxyphenyl | Increased anti-TB activity | Oxazolidine-fused this compound derivatives |
These studies highlight that careful selection of halogen and aromatic substituents is a viable strategy for fine-tuning the pharmacological profile of this compound-based compounds to enhance their potency and potentially broaden their spectrum of activity.
Rational Design Principles for Enhanced Potency and Target Binding
The rational design of new this compound derivatives with enhanced potency and improved target binding is guided by a growing understanding of its mechanism of action and structure-activity relationships. A key breakthrough in this area was the identification of the Plasmodium falciparum 80S ribosome as a molecular target for this compound. nih.govpharmaceutical-journal.com
High-resolution structural elucidation using cryo-electron microscopy has revealed that the (+)-erythro-mefloquine enantiomer binds to the GTPase-associated center of the ribosome. nih.gov This detailed structural information provides a blueprint for the structure-guided design of second-generation derivatives. By understanding the specific interactions between this compound and the amino acid residues in the binding pocket, such as Leu59 and Glu55 of the PfuL13 ribosomal protein, medicinal chemists can design modifications to enhance these interactions and, consequently, improve drug potency. nih.gov
Key principles for the rational design of this compound analogues include:
Target-Specific Modifications: Altering the piperidine group and other parts of the molecule to improve binding affinity to the 80S ribosome. Structure-guided derivatives with modified piperidine groups have already shown enhanced parasiticidal effects. nih.gov
Bioisosteric Replacement: Designing new scaffolds based on the bioisosteric replacement of functional groups in this compound. For example, new 2-(trifluoromethyl) nih.govtandfonline.comnih.govtriazolo[1,5-a]pyrimidine derivatives were designed based on the replacement of the quinoline ring in this compound. nih.govnih.gov The presence of the trifluoromethyl group in these new scaffolds was found to increase drug activity. nih.govnih.gov
Modulation of Physicochemical Properties: Incorporating fluorine or trifluoromethyl groups to improve lipophilicity, metabolic stability, and cell penetration. nih.govtandfonline.com
Overcoming Resistance: Developing newer agents with bulkier pharmacophores to counteract drug resistance mechanisms, which often involve drug efflux. researchgate.net
The ability to visualize the drug-target interaction at a molecular level allows for a more rational and less empirical approach to drug design, moving beyond traditional SAR studies to a more targeted strategy for developing novel antimalarials. nih.govpharmaceutical-journal.com
Pharmacokinetics and Pharmacodynamics in Pre Clinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models
Pre-clinical studies in animal models have characterized the ADME properties of mefloquine (B1676156), revealing its complex disposition.
Gastrointestinal Absorption Dynamics
In mice, orally administered this compound is reported to be well absorbed who.int. Studies in dogs have indicated that the oral bioavailability of this compound averages approximately 78% dvm360.com. In clinically healthy cats, a single oral dose of this compound (62.5 mg) resulted in a peak plasma concentration (Cmax) of 2.71 µg/mL, achieved at an average time (Tmax) of 15 hours dvm360.comnih.gov. The presence of food has been observed to significantly enhance the rate and extent of this compound absorption, leading to increased plasma concentrations researchgate.netfipcatsaustralia.org.au. In cats, for instance, peak plasma concentrations reached 4.06 µg/mL when this compound was administered with food researchgate.netfipcatsaustralia.org.au.
Table 1: Gastrointestinal Absorption Parameters in Animal Models
| Animal Model | Oral Bioavailability (%) | Cmax (µg/mL) (Single Dose) | Tmax (hours) (Single Dose) | Notes |
| Dogs | ~78% dvm360.com | Not specified | Not specified | |
| Cats | Unknown (IV AUC not done) nih.gov | 2.71 dvm360.comnih.gov | 15 dvm360.comnih.gov | Food significantly enhances absorption researchgate.netfipcatsaustralia.org.au |
| Mice | Well absorbed who.int | Not specified | Not specified |
Hepatic Metabolism Pathways (e.g., CYP3A4) and Metabolite Identification
This compound is extensively metabolized in the liver by the cytochrome P450 (CYP) system boehringer-ingelheim.comfda.govdrugbank.com. In vitro and in vivo studies strongly suggest that CYP3A4 is the primary isoform involved in its metabolism boehringer-ingelheim.comfda.govdrugbank.compharmaco-products.com.auhres.ca. Animal studies, particularly in rats, have indicated that this compound is primarily excreted via bile and feces as both unchanged drug and metabolites pharmaco-products.com.auwho.int.
Five metabolites have been isolated from the feces of rats, with the structures of two, Ro 21-5104 (2,8-bis-trifluoromethyl-4-quinoline carboxylic acid) and Ro 14-0518 (an alcohol metabolite), being definitively established who.intwho.int. The main metabolite, 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, is reported to be inactive against Plasmodium falciparum boehringer-ingelheim.comfda.govdrugbank.compharmaco-products.com.auhres.cadrugs.com. Experiments in dogs showed that the metabolite Ro 21-5104 produced plasma levels 100 times higher than this compound when given at an equimolar dose, suggesting a much smaller volume of distribution for the metabolite who.int. In vitro microsomal metabolism studies in cats, dogs, and common brush-tailed possums have shown that this compound undergoes phase I hepatic metabolism, but not phase II glucuronidative metabolism in these species fipcatsaustralia.org.ausemanticscholar.orgnih.gov. This suggests that this compound is unlikely to have delayed elimination in cats with normal hepatic function fipcatsaustralia.org.ausemanticscholar.org. Studies in rats have also demonstrated that this compound inhibits hepatic microsomal enzymes in vitro and in vivo, indicating a non-selective and widespread inhibitory effect on oxidative enzymes nih.gov.
Table 2: Key Metabolites of this compound
| Metabolite Name | Structure | Activity against P. falciparum | Animal Model(s) Identified In |
| 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid (Ro 21-5104) | Carboxylic acid | Inactive boehringer-ingelheim.comfda.govdrugbank.compharmaco-products.com.auhres.cadrugs.com | Rats who.intwho.int, Dogs who.int |
| Ro 14-0518 | Alcohol | Not specified | Rats who.intwho.int |
Plasma Protein Binding and Erythrocyte Accumulation
This compound exhibits high plasma protein binding, reported to be approximately 98% boehringer-ingelheim.comfda.govdrugbank.com. In cats, plasma protein binding is approximately 99% in both clinically normal cats and those with Feline Infectious Peritonitis (FIP) dvm360.comnih.govfipcatsaustralia.org.aufipwarriors.eu.
This compound can accumulate in erythrocytes, including those infected with malaria parasites boehringer-ingelheim.comfda.govdrugbank.comfda.gov. In vitro experiments with human blood, using concentrations between 50 and 1000 mg/mL, demonstrated a relatively constant erythrocyte-to-plasma concentration ratio of about 2:1 boehringer-ingelheim.comfda.govfda.gov. This equilibrium was reached in less than 30 minutes and was found to be reversible boehringer-ingelheim.comfda.gov. Studies in mouse erythrocytes, infected with either chloroquine-susceptible or chloroquine-resistant Plasmodium berghei, showed that this compound accumulation is a saturable process capes.gov.br. Uninfected mouse erythrocytes accumulated more than half as much this compound as infected erythrocytes capes.gov.br. This compound also binds with high affinity to membrane lipids and purified phospholipids (B1166683) of normal and infected mouse erythrocytes asm.orgnih.gov.
Table 3: Distribution Characteristics
| Parameter | Value | Animal Model(s) / Context |
| Plasma Protein Binding | ~98% boehringer-ingelheim.comfda.govdrugbank.com | General (human data, but high binding is a general characteristic) |
| Plasma Protein Binding (Cats) | ~99% dvm360.comnih.govfipcatsaustralia.org.aufipwarriors.eu | Clinically normal and FIP cats dvm360.comnih.govfipcatsaustralia.org.aufipwarriors.eu |
| Erythrocyte:Plasma Ratio (in vitro) | ~2:1 boehringer-ingelheim.comfda.govfda.gov | Human blood, reaches equilibrium in <30 min boehringer-ingelheim.comfda.gov |
Brain Penetration Mechanisms
This compound has been shown to cross the blood-brain barrier (BBB) and accumulate in brain tissue in animal models frontiersin.orgasm.orgnih.gov. Studies in rats have demonstrated the stereoselective passage of this compound through the BBB frontiersin.org. In mice, the pharmacokinetics of this compound enantiomers in blood and brain have been modeled, showing stereoselectivity in blood pharmacokinetics with higher whole blood concentrations and AUC for the (-)-enantiomer after intraperitoneal administration of racemic this compound nih.gov. In rats, after repeated oral administration of the racemic mixture, brain concentrations of (-)-mefloquine were consistently higher than those of its antipode, while the opposite was observed in plasma, suggesting active cerebral transport, possibly involving efflux proteins nih.gov. This compound concentrations in rat brains have been reported to be as high as 90 µM after a therapy-equivalent dose, with subcompartment concentrations exceeding 100 µM nih.gov. While no suitable animal model for Progressive Multifocal Leukoencephalopathy (PML) or JC virus (JCV) infection exists, in vitro data combined with published biodistribution data suggest this compound could be an effective therapy due to its brain penetration asm.org.
Elimination Half-Life Variability across Study Conditions
The elimination of this compound is primarily hepatic, with evidence suggesting excretion mainly occurs via bile and feces who.intfda.govdrugbank.compharmaco-products.com.auhres.cadrugs.comsemanticscholar.org. In cats, the elimination half-life after a single oral dose of 62.5 mg was estimated to be 224 hours (approximately 9.3 days) dvm360.comnih.govresearchgate.net. In dogs, the apparent systemic clearance was 0.060 L/h/kg dvm360.com. Early metabolic studies in rats and mice indicated that the primary route of radioactivity excretion was in the feces, accounting for 70% and 77% of the dose, respectively who.int. Experiments in gastric- and bile-cannulated rats provided evidence of gastric and biliary excretion and reabsorption who.int.
Table 4: Elimination Half-Life in Animal Models
| Animal Model | Elimination Half-Life | Notes |
| Cats | 224 hours (9.3 days) dvm360.comnih.govresearchgate.net | After a single oral dose of 62.5 mg nih.gov |
| Dogs | Not specified for half-life, but systemic clearance is 0.060 L/h/kg dvm360.com | |
| Rats/Mice | Primarily fecal excretion (70-77% of dose) who.int | Half-life not explicitly stated in days/weeks for these models in available snippets, but described as "longer" due to CF3-substitution who.int |
Stereoselective Pharmacokinetics in Pre-clinical Investigations
This compound is a chiral antimalarial agent, commercially available as a racemic mixture of (+) and (-) enantiomers oup.complos.org. Pre-clinical investigations have highlighted stereoselective differences in its pharmacokinetics. In rats, oral administration of racemic this compound resulted in plasma concentrations of the (+)-enantiomer being two to three times higher than those of the (-)-enantiomer asm.org. However, in BALB/c mice, the half-life (t1/2) for the threo compounds was half that of the erythro compounds asm.org.
Studies in mice have shown that the pharmacokinetics of this compound are stereoselective, with higher whole blood concentrations and a larger area under the curve (AUC) for (-)-mefloquine compared to its antipode after intraperitoneal administration of the racemic mixture nih.gov. The apparent volumes of distribution for (-)-mefloquine were approximately 50% lower in both blood and brain, leading to higher observed concentrations nih.gov. In the brain, stereoselectivity in uptake has been observed, with (-)-mefloquine concentrations consistently higher than those of the (+)-enantiomer in rats after repeated oral administration of the racemic mixture, suggesting active cerebral transport possibly involving efflux proteins nih.gov.
The two enantiomers, (+)-Erythro-mefloquine ((+)-EMQ) and (-)-Erythro-mefloquine ((-)-EMQ), have demonstrated efficacy in both in vitro and in vivo mouse models of Mycobacterium avium infection plos.org. Specifically, (+)-erythro-mefloquine showed significantly greater reduction of bacterial load in the spleen and liver of infected mice compared to racemic this compound asm.org. This suggests that (+)-erythro-mefloquine is the more active enantiomer against M. avium infection in mice asm.org.
Table 5: Stereoselective Pharmacokinetics in Animal Models
| Animal Model | Enantiomer | Plasma Concentration Ratio (vs. other enantiomer) | Brain Concentration Ratio (vs. other enantiomer) | Half-life (t1/2) | Notes |
| Rats | (+) | 2-3 times higher than (-) asm.org | Not specified | Not specified | Oral administration of racemic this compound asm.org |
| Rats | (-) | Not specified | Consistently higher than (+) nih.gov | Not specified | Repeated oral administration of racemic this compound, suggests active cerebral transport nih.gov |
| Mice | (-) | Higher whole blood concentrations and AUC than (+) nih.gov | Not specified | Not specified | Intraperitoneal administration of racemic this compound nih.gov |
| BALB/c Mice | Threo | Not specified | Not specified | Half that of erythro compounds asm.org | Comparison of threo and erythro compounds asm.org |
Pharmacokinetic Modeling Approaches in Non-Human Systems
Pharmacokinetic (PK) modeling in non-human systems plays a crucial role in understanding the disposition of this compound and informing translational efforts in drug development. Various modeling approaches, including compartmental models, physiologically based pharmacokinetic (PBPK) models, and allometric scaling, have been employed to characterize this compound's behavior in animal models.
Compartmental Modeling: In preclinical studies, compartmental models are frequently utilized to describe the concentration-time profiles of this compound. For instance, in the Plasmodium falciparum-infected NOD/SCID/IL2Rγ-/- (NSG) mouse model, this compound exposure was found to be dose-dependent. A nonlinear mixed-effects approach was applied to simultaneously analyze the PK data and parasite clearance, revealing a half-life of 200 hours (approximately 8.3 days) for this compound in this murine model. nih.gov While human studies often describe this compound disposition using a two-compartment model with linear elimination, similar two-compartment disposition models have been used in analyses of this compound in various contexts, including population pharmacokinetic studies. mims.com
Allometric Scaling: Allometric scaling is a well-established technique that relates physiological or pharmacokinetic parameters to body weight across different species. Simple allometry (Y = a × W^b, where Y is the parameter, W is body weight, 'a' is a constant, and 'b' is the allometric exponent) has been investigated for antimalarial drugs, including this compound, using data from mammalian species. For this compound, the allometric exponent (b) for clearance (CL) in healthy controls was reported as 0.52. However, it is important to note that sufficient data from malaria-infected non-human species were not available for comprehensive allometric scaling of this compound in such conditions. Despite this, allometric scaling of this compound clearances and volumes of distribution has been applied to illustrate the relationship between this compound PK and body weight in preclinical and translational contexts. mims.com This approach aids in predicting human doses from preclinical animal studies.
Table: Allometric Exponents for Clearance of Antimalarial Drugs in Healthy Mammalian Species
| Antimalarial Drug | Allometric Exponent (b) for Clearance (CL) |
| Artesunate (B1665782) | 0.71 |
| Dihydroartemisinin | 0.85 |
| Artemether | 0.66 |
| Artemisinin | 0.83 |
| Clindamycin | 0.62 |
| Piperaquine | 0.96 |
| This compound | 0.52 |
| Quinine (B1679958) | 0.40 |
Note: This table presents data derived from allometric scaling relationships in healthy mammalian species.
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mechanistic models that describe drug absorption, distribution, metabolism, and excretion (ADME) based on physiological and biochemical parameters of the species. These models are valuable tools in drug development for predicting drug distribution in various organs and guiding dosing regimens. While PBPK models for this compound have been primarily developed and verified against clinical pharmacokinetic data in adults for application in pediatric populations, their development often integrates preclinical animal data for initial parameterization and interspecies extrapolation. For other compounds, PBPK models have successfully utilized PK data from animal studies (e.g., rats, mice, dogs, monkeys) to predict concentrations in different tissues and extrapolate to humans, highlighting the general utility of this approach in preclinical assessment.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The integration of PK and pharmacodynamic (PD) data through modeling provides a comprehensive understanding of drug efficacy in preclinical settings. PK/PD modeling has been applied in murine malaria models, such as those infected with P. berghei and P. falciparum, to predict effective doses in humans for novel antimalarial compounds. For this compound, its PK/PD relationship was directly assessed in the humanized NOD/SCID mouse model, allowing for comparison with human trial data. nih.gov Furthermore, survival analysis using models like the Weibull model has been employed to evaluate the efficacy of this compound in combination with other antimalarials on survival time in Plasmodium berghei-infected mice, demonstrating the utility of such models in assessing treatment outcomes.
Mechanisms of Drug Resistance in Parasitic Organisms
Molecular Basis of Resistance in Plasmodium falciparum
Resistance to quinoline-based compounds like mefloquine (B1676156) in Plasmodium falciparum is largely attributed to the exclusion of the drug from its site of action, mediated by mutations in specific genes researchgate.net.
Amplification of the Plasmodium falciparum multidrug resistance gene 1 (Pfmdr1), which encodes a parasite transport protein (PfMDR1 or Pgh1), is a primary determinant of this compound resistance in P. falciparum researchgate.netasm.orgnih.govnih.gov. Increased Pfmdr1 copy number is strongly associated with both in vitro and in vivo resistance to this compound researchgate.netnih.govnih.govasm.org. This amplification leads to increased transcript levels, enhancing drug efflux from the parasites or sequestration into digestive vacuoles nih.gov. For instance, a study assessing 618 samples from falciparum malaria patients over 12 years found that increased Pfmdr1 copy number was the most significant predictor of treatment failure with this compound monotherapy and also with artesunate-mefloquine combination therapy researchgate.netnih.gov.
While gene amplification is a major factor, single nucleotide polymorphisms (SNPs) in the Pfmdr1 gene have also been identified, affecting parasite responses to various antimalarials, including this compound asm.org. For example, a point mutation at codon 86 (N86Y) in Pfmdr1 has been associated with increased this compound susceptibility in vitro, although its in vivo significance is less clear researchgate.netnih.govasm.org. Other polymorphic positions such as Y184F, S1034C, N1042D, and D1246Y have also been identified, contributing to altered drug responses asm.org.
The relationship between Pfmdr1 amplification and this compound resistance is summarized in the table below:
Table 1: Association of Pfmdr1 Copy Number with this compound Resistance and Treatment Failure
| Study Outcome | Association with Increased Pfmdr1 Copy Number | P-value | Attributable Hazard Ratio (95% CI) (this compound Monotherapy) nih.gov | Attributable Hazard Ratio (95% CI) (Artesunate-Mefloquine Therapy) nih.gov |
| In vitro resistance to this compound | Most important determinant | Not specified | - | - |
| In vivo resistance to this compound | Most important determinant | Not specified | - | - |
| Treatment failure (this compound monotherapy) | Significant association | < 0.001 | 6.3 (2.9–13.8) | - |
| Treatment failure (artesunate-mefloquine) | Significant association | 0.001 | - | 5.4 (2.0–14.6) |
| Reduced artesunate (B1665782) sensitivity in vitro | Significant association | Not specified | - | - |
Note: Data derived from researchgate.netnih.gov.
Efflux pumps, particularly those belonging to the ATP-binding cassette (ABC) transporter family, play a crucial role in drug sequestration and resistance in P. falciparum nih.govresearchgate.net. PfMDR1, an ABCB transporter, is a well-characterized example. Its increased copy number enhances this compound resistance by facilitating drug efflux from the parasite or sequestration into its digestive vacuole nih.gov.
Other putative Multidrug Resistance Protein (MRP)-like transporters, such as Pfmrp1 and Pfmrp2, have also been implicated in P. falciparum drug response. Studies have shown higher expression levels of Pfmrp1 and Pfmrp2 genes in P. falciparum cultures challenged with this compound, suggesting their potential involvement in drug resistance mechanisms internationalscholarsjournals.com.
The Plasmodium falciparum chloroquine (B1663885) resistance transporter gene (Pfcrt) is primarily associated with chloroquine resistance, but its mutations can also influence susceptibility to other antimalarial drugs, including this compound nih.govnih.govplos.orgcabidigitallibrary.org. While mutations in Pfcrt typically confer resistance to chloroquine by effluxing the drug from the parasite's digestive vacuole, they can paradoxically lead to increased susceptibility (collateral sensitivity) to this compound and lumefantrine (B1675429) nih.govplos.orgmmv.org. For instance, mutant PfCRT has been documented to mediate an increase in susceptibility to this compound nih.gov. This interplay suggests a complex relationship where resistance to one drug can alter susceptibility to another, highlighting the challenge of managing multidrug resistance.
The Pfcrt K76T mutation, a key marker for chloroquine resistance, is often observed alone or in combination with other mutations, and these haplotypes can reduce the sensitivity of certain antimalarial drugs cabidigitallibrary.org. The presence of Pfcrt mutations can affect the distribution of this compound between the parasite's digestive vacuole and the cytosol plos.org.
Resistance Mechanisms in Other Pathogenic Organisms
While this compound is primarily known as an antimalarial, its potential activity and resistance mechanisms in other pathogenic organisms, particularly Plasmodium vivax and certain bacterial strains/mycobacteria, have been explored.
Similar to P. falciparum, the multidrug resistance gene 1 of P. vivax (Pvmdr1) and the chloroquine resistance transporter gene (Pvcrt-o) are orthologous to Pfmdr1 and Pfcrt, respectively mdpi.comnih.govnih.gov. These genes have been investigated as potential markers for drug resistance in P. vivax. While the mechanisms of chloroquine resistance in P. vivax are still being elucidated and may differ from P. falciparum, studies have explored the role of Pvmdr1 and Pvcrt-o polymorphisms plos.orgnih.govnih.govresearchgate.net.
Specifically concerning this compound, some studies have indicated that an increase in Pvmdr1 gene copy number might be correlated with reduced susceptibility to this compound in P. vivax plos.org. For example, in isolates from the China-Myanmar border, amplification of the Pvmdr1 gene was detected in a small percentage of samples and was associated with reduced sensitivity to this compound, among other drugs plos.org. However, the association of Pvmdr1 and Pvcrt-o polymorphisms with P. vivax chloroquine resistance is not always clear-cut and requires further investigation mdpi.comnih.gov.
Table 2: Pvmdr1 Copy Number and this compound Susceptibility in P. vivax Isolates plos.org
| Pvmdr1 Copy Number | Percentage of Isolates | Association with this compound Susceptibility |
| One copy | 95.2% | Higher susceptibility |
| Two copies | 4.8% | Reduced susceptibility |
Note: Data derived from plos.org.
This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium avium complex (MAC), and has shown potential as an antibiotic adjuvant against multidrug-resistant bacterial strains frontiersin.orgnih.govnih.govnih.goversnet.org. Its synergistic effects with various antibiotics against multidrug-resistant Gram-negative bacteria (e.g., P. aeruginosa, E. coli, K. pneumoniae) and Gram-positive bacteria (MRSA, MSSA) have been observed frontiersin.orgsgul.ac.uk. Potential mechanisms for this adjuvant effect include inhibition of antibiotic efflux, disruption of bacterial cell membrane integrity, and disturbance of biofilm formation frontiersin.org.
Regarding resistance development to this compound itself in mycobacteria, research indicates that obtaining this compound-resistant mutants through in vitro and in vivo selection has been challenging asm.orgnih.gov. This suggests that this compound's target in mycobacteria might be lethal or that it possesses multiple targets, making resistance development difficult asm.orgnih.gov. This compound exhibits good in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains ersnet.orgersnet.org. The minimal inhibitory concentrations (MICs) for this compound against MDR-TB strains were found to be 4-8 µg/mL ersnet.orgersnet.org.
Table 3: this compound Activity Against Mycobacterium tuberculosis Strains ersnet.orgersnet.org
| M. tuberculosis Strain Type | Number of Strains | This compound MIC Range (µg/mL) |
| MDR-TB | 21 | 4–8 |
| Fully sensitive | 92 | Not specified (implied susceptible) |
Note: Data derived from ersnet.orgersnet.org.
Pre Clinical Efficacy and Repurposing Studies
Antiviral and Antibacterial Efficacy
In vitro Activity against JC Virus
Mefloquine (B1676156) has shown significant in vitro activity against the JC virus (JCV), a polyomavirus responsible for progressive multifocal leukoencephalopathy (PML), a rare and often fatal neurological disease. nih.govnih.gov A screening of 2,000 approved drugs and biologically active molecules identified this compound as having substantial anti-JCV activity at micromolar concentrations without exhibiting cellular toxicity. nih.govnih.gov
Further in vitro experiments demonstrated that this compound inhibits the viral infection rates of three distinct JCV isolates: JCV(Mad1), JCV(Mad4), and JCV(M1/SVEΔ). nih.govnih.gov This inhibitory effect was observed across multiple cell types, including transformed human glial (SVG-A) cells, primary human fetal glial cells, and primary human astrocytes. nih.govnih.gov Quantitative PCR studies confirmed that this compound inhibits viral DNA replication. nih.gov The mechanism of action involves inhibiting viral replication after the virus has entered the cell, rather than blocking viral cell entry itself. nih.gov this compound's ability to penetrate the central nervous system at concentrations predicted to be efficacious in the brain further supports its potential as a therapy for PML. nih.govwmjonline.org
Activity against SARS-CoV-2 in Laboratory Models
This compound has been identified as a potent inhibitor of Severe Acute Respiratory Syndrome-related Coronavirus 2 (SARS-CoV-2) in laboratory models. frontiersin.orgresearchgate.net In a screening of approved anti-parasitic/anti-protozoal drugs, this compound exhibited the highest anti-SARS-CoV-2 activity among the compounds tested. frontiersin.orgresearchgate.net
Studies in VeroE6/TMPRSS2 and Calu-3 cells demonstrated that this compound possesses higher anti-SARS-CoV-2 activity compared to hydroxychloroquine. frontiersin.orgresearchgate.net The half-maximal inhibitory concentration (IC50) for this compound in VeroE6/TMPRSS2 cells was reported as 1.28 μM, with IC90 and IC99 values of 2.31 μM and 4.39 μM, respectively. frontiersin.orgresearchgate.net this compound's mechanism of action against SARS-CoV-2 involves inhibiting viral entry after the virus has attached to the target cell. frontiersin.orgtus.ac.jp Furthermore, combined treatment with this compound and nelfinavir, a replication inhibitor, showed synergistic antiviral activity. frontiersin.orgtus.ac.jp Mathematical modeling predicted that this compound administration could reduce viral load and shorten the time to viral clearance in patients. researchgate.nettus.ac.jp
The following table summarizes the in vitro activity of this compound against SARS-CoV-2:
| Cell Line | IC50 (μM) | IC90 (μM) | IC99 (μM) |
| VeroE6/TMPRSS2 | 1.28 | 2.31 | 4.39 |
| Calu-3 | 1.2 | 5.3 | N/A |
Adjuvant Effects against Multidrug-Resistant Bacteria
This compound has emerged as a promising antibiotic adjuvant, capable of enhancing the effectiveness of conventional antibiotics against resistant bacterial strains. frontiersin.orgnih.gov While this compound itself exhibits little to no antimicrobial activity at lower concentrations, it can synergistically enhance the bacteriostatic effects of various antibiotics, including colistin, β-lactams, antituberculosis drugs, quinolones, and linezolid. frontiersin.orgnih.gov
The potential mechanisms underlying these synergistic effects include the inhibition of antibiotic efflux pumps, disruption of bacterial cell membrane integrity, and interference with biofilm formation. frontiersin.orgnih.gov For instance, this compound can alter the fluidity of methicillin-resistant Staphylococcus aureus (MRSA) bacterial membranes, thereby promoting the intracellular permeation of β-lactam antibiotics like oxacillin (B1211168) and increasing their intracellular concentration. frontiersin.org Studies have shown that this compound, even at subinhibitory concentrations (e.g., 1/4 MIC), can reduce the MIC values of oxacillin for both MRSA and methicillin-susceptible S. aureus (MSSA) by four-fold. nih.gov
Efficacy against Mycobacterium Species
This compound has demonstrated efficacy against various Mycobacterium species, including Mycobacterium tuberculosis and Mycobacterium avium complex (MAC). ersnet.orgnih.govnih.gov
In vitro studies have shown that this compound possesses activity against M. tuberculosis strains, including multidrug-resistant (MDR-TB) strains. ersnet.orgnih.gov The minimal inhibitory concentration (MIC) for this compound against M. tuberculosis strains was found to be in the range of 4-16 µg/mL. ersnet.org For example, in a study of 113 M. tuberculosis strains, 81% of MDR-TB strains and 78.2% of "fully sensitive" strains had an MIC of 8 µg/mL. ersnet.org this compound and its enantiomers, particularly (+)erythro-mefloquine, have shown bactericidal activity against M. tuberculosis in environments mimicking granuloma conditions (acidic, low oxygen tension) and within macrophages. nih.gov
This compound is also active against Mycobacterium avium complex (MAC) strains. nih.gov In vitro, this compound exhibited MICs of 8 to 16 μg/mL against five MAC strains. nih.gov Furthermore, significant inhibition of intracellular MAC bacteria was achieved in U937 macrophage monolayers at extracellular concentrations of 10 μg/mL or greater. nih.gov This intracellular activity is likely due to this compound's ability to achieve significantly higher intracellular concentrations (60 to 80 times greater) than extracellular concentrations. nih.gov In vivo studies in beige mice infected with MAC 101 showed that this compound had borderline bactericidal activity at 40 mg/kg daily and significant inhibition at 40 mg/kg three times a week or 20 mg/kg daily. nih.gov A combination of this compound and ethambutol (B1671381) demonstrated significantly more activity than either drug alone against M. avium in liver, spleen, and blood, and was bactericidal. nih.gov
This compound has also shown appreciable activity against Mycobacterium abscessus (Mab) with an MIC of 16 μg/mL. mdpi.com It was confirmed to interfere with mycolic acid biosynthesis, an essential component of the mycobacterial cell wall, and was active against other nontuberculous mycobacteria (NTM), including drug-resistant clinical isolates. mdpi.com
The following table summarizes the MIC values of this compound against various Mycobacterium species:
| Mycobacterium Species | MIC Range (μg/mL) |
| Mycobacterium tuberculosis | 4-16 |
| Mycobacterium avium complex | 8-16 |
| Mycobacterium abscessus | 16 |
Anticancer Research and in vitro Antitumor Activity
This compound has been investigated for its potential anticancer properties and has demonstrated in vitro antitumor activity against various cancer cell lines. dovepress.comnih.govresearchgate.netufc.br
Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in human gastric tumor cells. dovepress.com Its antitumor effects are attributed to diverse molecular mechanisms, including the inhibition of the PI3K/AKT/mTOR signaling pathway and the induction of reactive oxygen species (ROS). dovepress.com this compound has also been found to act as an inhibitor of NF-κB in colorectal cancer, weakening the activity of IκBα kinase and inducing cell cycle arrest and apoptosis in tumor cells both in vitro and in vivo. dovepress.com
In prostate cancer (PCa) cells, this compound exhibits highly selective cytotoxicity, inhibiting cell growth and showing a significant antitumor effect in colony formation assays. nih.govresearchgate.netnih.gov this compound induces hyperpolarization of the mitochondrial membrane potential (MMP) and generates reactive oxygen species (ROS). nih.govresearchgate.netnih.gov The anticancer effects induced by this compound are primarily mediated by this increased ROS generation, as evidenced by their blockade with N-acetyl cysteine (NAC) pre-treatment. nih.govresearchgate.net Furthermore, this compound-mediated ROS simultaneously downregulates Akt phosphorylation and activates extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling in PC3 cells. nih.govresearchgate.net Notably, this compound did not inhibit the proliferation of normal human fibroblasts, suggesting a selective targeting of cancer cells. researchgate.net
This compound–oxazolidine derivatives have also been evaluated for their in vitro anticancer activity against human cancer cell lines such as HCT-8, OVCAR-8, HL-60, and SF-295. ufc.br These derivatives demonstrated good cytotoxicities with IC50 values ranging from 0.59 to 4.79 µg/mL. ufc.br
Analytical Methodologies for Mefloquine Research
Spectroscopic and Spectrometric Approaches
Nuclear Magnetic Resonance (NMR) for Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique employed to characterize the structure, dynamics, and interactions of chemical compounds. In the context of Mefloquine (B1676156), solid-state ¹³C cross-polarization magic angle spinning (CPMAS) NMR has been particularly useful in understanding its complexation with various excipients, such as ion-exchange resins, for pharmaceutical formulation purposes. This method enables the monitoring of this compound-resin (MQ-R) mixtures through chemical shift and relaxation measurements, providing insights into the nature of complex formation mdpi.comnih.gov.
Research has demonstrated that significant changes in the chemical shifts of this compound occur when it forms complexes with resins, indicating strong interactions mdpi.com. Furthermore, proton relaxation properties, specifically the T1ρH values, serve as probes for assessing the extent of mixing and specific interactions within these complexes nih.gov. A notable decrease in T1ρH values for this compound carbons in MQ-R complexes, from 100–200 ms (B15284909) in pure this compound to 20–50 ms in the MQ-R complex, provides evidence of a strong interaction and confirms the formation of a 1:1 ratio complex between this compound and polacrilin, a cationic resin mdpi.comnih.gov.
NMR has also been applied to study the complexation of this compound hydrochloride with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated β-cyclodextrin (RAMEB), aimed at improving its solubility nih.gov. These studies have revealed the formation of diastereoisomeric complexes and confirmed the presence of non-covalent interactions, which contribute to the observed solubilizing effect nih.gov.
Table 1: ¹³C CPMAS NMR T1ρH Values for this compound Complexes
| Sample | T1ρH Values (ms) | Observation | Source |
| Pure this compound (MQ) | 100–200 | Baseline for comparison | mdpi.com |
| This compound-Resin (MQ-R) | 20–50 | Significant decrease, indicating strong interaction | mdpi.com |
Advanced Imaging and Biochemical Assays
Cryo-Electron Microscopy (Cryo-EM) for Protein-Ligand Complex Structure Determination
Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, offering high-resolution insights into the architecture of biological macromolecules and their complexes. For this compound, Cryo-EM has been pivotal in determining its binding site and mechanism of action, particularly with its target in Plasmodium falciparum, the parasite responsible for malaria. A 3.2 Å resolution Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound with the (+)-Mefloquine enantiomer revealed that this compound targets the ribosome's GTPase-associated center nanoimagingservices.comnih.govresearchgate.net. This structural elucidation confirmed this compound's role as a protein synthesis inhibitor researchgate.net.
Beyond revealing the binding site, the Cryo-EM structure also identified an unoccupied pocket within the ligand-binding site nanoimagingservices.comnih.govwebsite-files.com. This critical structural information has been leveraged in structure-guided drug design efforts, leading to the development of this compound derivatives with modified piperidine (B6355638) groups. These modifications were predicted to enhance binding affinity and have indeed shown improved parasiticidal effects, highlighting the immense potential of Cryo-EM in optimizing drug potency and guiding the design of novel antimalarial compounds nanoimagingservices.comnih.govresearchgate.netwebsite-files.com.
Quantitative Polymerase Chain Reaction (qPCR) for Viral DNA Replication Assessment
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and precise molecular biology technique used to quantify nucleic acid (DNA or RNA) levels, making it invaluable for assessing viral replication. This compound, while primarily an antimalarial, has demonstrated antiviral activity against various viruses, including JC virus (JCV) and SARS-CoV-2, where qPCR has been a central analytical tool asm.orgasm.orgnih.govnih.govmdpi.comnih.govnews-medical.net.
In studies investigating this compound's effect on JCV, qPCR was employed to quantify viral genome copies in infected cell cultures, such as primary human fetal glial (PHFG) and SVG-A cells asm.orgasm.orgnih.gov. These assessments confirmed that this compound effectively inhibits JCV DNA replication at a stage subsequent to viral entry into the host cell asm.orgnih.gov.
For SARS-CoV-2, qPCR has been extensively used to measure viral RNA levels in infected cell lines, including Calu-3 (human lung epithelial cells), Vero E6, and monocytes, as well as in culture supernatants nih.govmdpi.comnih.govfrontiersin.orgfrontiersin.org. Research indicates that this compound inhibits SARS-CoV-2 replication in a dose-dependent manner and significantly reduces viral RNA levels nih.govmdpi.com. Mechanistic studies utilizing qPCR have further identified this compound as an entry inhibitor, preventing the virus from entering host cells at a post-attachment phase nih.govnih.govnews-medical.net. The antiviral activity quantified by qPCR is often complemented by other assays, such as plaque assays, to provide a comprehensive understanding of drug efficacy frontiersin.orgfrontiersin.org.
Table 2: this compound's Antiviral Efficacy Against SARS-CoV-2 (qPCR-derived EC₅₀ values)
| Cell Line | EC₅₀ (µM) | Reference |
| Vero E6 | 0.6 | nih.gov |
| Calu-3 | 1.9 | nih.gov |
Enzymatic Assays for Parasite Damage Assessment (e.g., Phosphoglucose Isomerase Assay)
Enzymatic assays provide a sensitive and quantitative means to assess the impact of drug treatment on parasite viability and integrity. The Phosphoglucose Isomerase (PGI) assay is a well-established and validated method for evaluating drug-induced damage to parasites, particularly the metacestodes of Echinococcus multilocularis, the causative agent of alveolar echinococcosis researchgate.netnih.govnih.govresearchgate.netparasite-journal.org.
Phosphoglucose isomerase (EC 5.3.1.9) is an intracellular enzyme involved in glycolysis, catalyzing the reversible isomerization of glucose 6-phosphate to fructose (B13574) 6-phosphate genome.jpresearchgate.nettuscany-diet.net. In healthy parasite cells, PGI is retained within the cellular compartments. However, upon drug-induced damage to the metacestode tissue, PGI is released into the surrounding culture supernatant nih.govnih.govresearchgate.netparasite-journal.org. The measured increase in PGI activity in the supernatant directly correlates with the degree of parasite damage, including progressive degeneration and destruction of metacestode tissue, in a time- and concentration-dependent manner parasite-journal.org.
This compound has been evaluated using the PGI assay to determine its parasiticidal activity against E. multilocularis metacestodes in vitro researchgate.netnih.govnih.govresearchgate.net. Studies have shown that this compound exhibits dose-dependent effects, leading to significant parasite damage nih.gov. Both the (+)- and (−)-erythro-enantiomers of this compound have been found to induce similar dose-dependent effects in the PGI assay, although the concentrations required might vary compared to other antiparasitic compounds nih.govresearchgate.net. This assay is crucial for screening potential drug candidates and understanding their efficacy against parasitic infections by quantifying the extent of cellular damage.
Computational and Theoretical Approaches in Mefloquine Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of mefloquine (B1676156) research, docking studies have been instrumental in elucidating its binding modes with various protein targets, both within the malaria parasite and in human hosts.
These studies have shown that this compound's binding affinity, a measure of the strength of the interaction, varies depending on the target protein. For instance, in a study exploring potential multi-target therapies for non-small cell lung cancer, this compound exhibited strong binding affinities for EGFR, MET, and RET targets. A computational exploration of this compound as a potential anti-malarial agent reported a docking score of -9.0 kcal/mol, indicating a strong binding affinity to its target. researchgate.net Another in silico study investigating the neurotoxicity of this compound predicted its binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with docking scores of -8.111 kCal/mol and -9.755 kCal/mol, respectively.
The interactions between this compound and the amino acid residues within the binding pocket of a target protein are crucial for its biological activity. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies have identified specific polar and non-polar residues involved in the interaction of this compound within the binding pockets of AChE and BuChE. In its interaction with its parasitic target, this compound has been shown to form two conventional hydrogen bonds. researchgate.net
Table 1: this compound Molecular Docking and Interaction Data
| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Predicted Activity |
| Plamodium falciparum target | -9.0 | Not specified | Antimalarial |
| EGFR | Not specified | Not specified | Anticancer |
| MET | Not specified | Not specified | Anticancer |
| RET | Not specified | Not specified | Anticancer |
| Acetylcholinesterase (AChE) | -8.111 | Gly-120, Tyr-337 (polar) | Neurotoxicity |
| Butyrylcholinesterase (BuChE) | -9.755 | Glu-197, His-438 (polar) | Neurotoxicity |
Molecular Dynamics Simulations for Binding Stability Analysis
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-protein complex over time. These simulations provide insights into the stability of the binding and the conformational changes that may occur upon ligand binding.
MD simulations have been used to confirm the stability of this compound's binding to targets like EGFR, MET, and RET. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are analyzed to assess the stability of the complex. A study on the differential stabilities of this compound-bound human and Plasmodium falciparum acyl-CoA-binding proteins utilized molecular dynamics simulations to investigate the stability of these complexes.
In an investigation into its neurotoxic effects, a 150 ns MD simulation was performed on the this compound-AChE complex to assess the binding dynamics and stability of the ligand at the enzymatic active site.
In Silico Screening and Drug Repurposing Prediction
In silico screening involves the use of computational methods to screen large libraries of compounds against a biological target to identify potential drug candidates. This approach has been applied to this compound to explore its potential for drug repurposing—finding new therapeutic uses for existing drugs.
Leveraging its established safety profile, this compound has been screened against various targets. For instance, it was identified as a promising multi-targeted therapeutic for non-small cell lung cancer through a screening of FDA-approved antimalarial drugs. In another example of drug repurposing, this compound was found to be active against Echinococcus multilocularis, the causative agent of alveolar echinococcosis, through a screening cascade that included in vitro and in vivo assessments.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit from SAR studies)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.com While specific, detailed QSAR models for this compound are not extensively reported in the provided context, Structure-Activity Relationship (SAR) studies on this compound analogs provide implicit insights into the structural features that govern its activity.
SAR analyses have revealed key structural modifications that influence the antimalarial efficacy of this compound derivatives. These studies indicate that the addition of trifluoromethyl groups can enhance antimalarial activity and increase lipophilicity, which aids in penetrating parasite-infected cells. researchgate.net Halogen substitutions, such as bromine and chlorine, have also been shown to improve antimalarial activity. researchgate.net Conversely, the introduction of strong electron-withdrawing groups like nitro (–NO2) or electron-donating groups like hydroxyl (–OH) tends to reduce activity. researchgate.net Furthermore, bulkier aromatic substitutions have been found to be favorable for both antimalarial activity and inhibition of lactate (B86563) dehydrogenase (LDH). researchgate.net
Computational Pharmacokinetics and Pharmacodynamics Modeling
Computational models are crucial for understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug, as well as its therapeutic and toxic effects.
Mathematical models have been developed to describe the antimalarial activity of this compound, taking into account parameters such as kill rate, parasite growth rates, and drug sensitivity. These models have demonstrated that the bi-exponential elimination kinetics of this compound can be simplified to a single exponential model for pharmacodynamic modeling purposes. Pharmacokinetic-pharmacodynamic models have also been used to investigate the implications of different dosing regimens on the development of drug resistance.
Prediction of Drug-Likeness and Bioavailability Parameters
Computational tools are widely used to predict the "drug-likeness" of a compound, which is a qualitative assessment of its potential to be an orally active drug in humans. These predictions are often based on rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Studies on this compound and its derivatives have utilized in silico tools to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These computational analyses have shown that this compound exhibits excellent oral bioavailability and a long half-life, which are favorable pharmacokinetic characteristics. researchgate.net The bioavailability of this compound from tablet formulations has been determined to be approximately 87-89%. nih.gov
Table 2: Predicted Physicochemical Properties and Bioavailability of this compound
| Parameter | Predicted/Observed Value | Significance |
| Bioavailability (tablet) | 87-89% | High oral absorption |
| Half-life | Long | Sustained therapeutic effect |
| Lipinski's Rule of Five | Compliant | Good drug-likeness |
| ADMET Profile | Favorable | Good pharmacokinetic potential |
Future Directions and Research Gaps in Mefloquine Studies
Elucidation of Remaining Unknown Molecular Mechanisms
Despite its long-standing use, the precise molecular basis of mefloquine's action, particularly in the context of its antimalarial efficacy, is not fully understood. Current research indicates that This compound (B1676156) exerts its parasiticidal effect against Plasmodium falciparum by inhibiting parasite protein synthesis through direct binding to the cytoplasmic ribosome (Pf80S). guidetoimmunopharmacology.orgnih.gov Evidence supporting this mechanism includes increased parasite resistance observed upon mutagenesis of this compound-binding residues. guidetoimmunopharmacology.org However, it is also suggested that this compound may target other components of the parasite, implying multiple modes of action that warrant further investigation. nih.gov
Beyond its antimalarial action, the mechanisms underlying this compound's broader biological effects, including its neurotoxicity, remain largely elusive. Hypotheses regarding this compound-induced brain damage involve alterations in neurotransmitters, disruption of calcium (Ca2+) homeostasis, neuroinflammation, induction of oxidative stress responses, and modulation of voltage-dependent channels and gap junction intercellular communications. guidetopharmacology.orguni.lu Further studies are crucial to fully elucidate these complex interactions. Additionally, research has highlighted this compound's differential stability in the acyl-CoA-binding cavities of PfACBP749 (Plasmodium falciparum acyl-CoA-binding protein) and human ACBP (hACBP). The observed toxic effects against hACBP suggest that understanding the mechanism of aggregation of this compound-bound hACBP is an important area for future studies, as it could impact this compound's application as an anti-Plasmodium drug. High-resolution structural elucidation of this compound bound to its various targets is essential to guide the rational design of next-generation derivatives. guidetoimmunopharmacology.org
Development of Novel Analogs with Improved Efficacy
The development of novel this compound analogs is a critical area of research aimed at enhancing its efficacy, reducing potential off-target effects, and expanding its therapeutic utility. Structure-guided design approaches are being employed to create second-generation this compound derivatives with improved binding to molecular targets, thereby enhancing parasiticidal effects. For instance, analogs with modifications to the piperidine (B6355638) group have shown promise in improving antiparasitic activity. guidetoimmunopharmacology.org
Innovative chemical modifications have led to the synthesis of novel compounds with enhanced properties. Two pentafluorosulfanyl (SF5) analogs of this compound have been synthesized, demonstrating improved activity and selectivity against malaria parasites. Furthermore, the pursuit of next-generation quinoline (B57606) methanols (NGQMs) that exhibit reduced accumulation in the central nervous system (CNS) compared to this compound is a key objective to mitigate neurotoxic concerns while maintaining antimalarial potency.
Beyond malaria, this compound derivatives are being explored for their broad-spectrum activity. Notably, certain this compound derivatives, such as NSC-4377, have exhibited broad-spectrum antifungal activity against challenging pathogens like Candida auris. NSC-4377 has shown the ability to penetrate the central nervous system and demonstrate in vivo activity, supporting its potential as a new class of antifungal molecules. Researchers are also investigating hybrid molecules, such as those combining this compound with trifluoromethyl artemisinin, which have demonstrated improved metabolic stability and increased efficacy against various P. falciparum strains (e.g., F32, Thai, FcB1, and K1). For example, the ester-linked derivative MQ-41 showed superior performance compared to the permanently linked tertiary amine MQ-24, as well as unmodified this compound and chloroquine (B1663885).
Overcoming Resistance through Rational Design and Combination Strategies
The emergence and spread of drug resistance pose a significant challenge to the sustained efficacy of antimalarial drugs, including this compound. Historically, resistance to this compound has developed rapidly in regions with its prolonged deployment. Mathematical modeling studies suggest that the initial use of lower this compound doses may accelerate the development of resistance compared to higher doses.
To combat resistance, rational drug design and the implementation of combination therapies are paramount. Fixed-dose drug combinations are considered crucial for antimalarial treatments to prevent the emergence of resistance and improve patient compliance. The combination of artesunate (B1665782) and this compound (ASMQ) has been successfully deployed in some regions, such as Thailand, and has been associated with a halt in the development of this compound resistance.
Beyond malaria, this compound is being repurposed as an antibiotic adjuvant to enhance the effectiveness of conventional antibiotics against multidrug-resistant bacterial strains. It exhibits synergistic bacteriostatic effects when combined with various antibiotics, including colistin, β-lactams, antituberculosis drugs, quinolones, and linezolid. The proposed mechanisms for this synergistic action include the inhibition of antibiotic efflux pumps, disruption of bacterial cell membrane integrity, and interference with biofilm formation. Further research is needed to fully elucidate these mechanisms and optimize this compound's role in combination therapies for bacterial infections. Drug repurposing strategies, where this compound's known pharmacology serves as a foundation, are also being explored to develop new activities, such as its antifungal properties. Furthermore, this compound has shown synergistic anti-tumor effects when combined with antineoplastic agents like doxorubicin (B1662922) and paclitaxel (B517696) in breast cancer cell lines.
Exploration of this compound's Potential in Diverse Disease Models
The therapeutic potential of this compound extends beyond its traditional role as an antimalarial, with ongoing research exploring its utility in various other disease models. This compound has demonstrated antiviral and antitumor properties, highlighting its broader pharmacological activity.
In the context of genetic diseases, this compound shows promise in enhancing certain Duchenne Muscular Dystrophy (DMD) therapies. Specifically, it may augment the efficacy of read-through therapies, such as aminoglycosides, in promoting the production of full-length functional dystrophin proteins. This enhancement could potentially allow for the use of lower doses of aminoglycosides, thereby reducing associated side effects. These findings suggest that this compound's application could extend to other genetic disorders, including cystic fibrosis, and even certain cancers.
This compound and its enantiomers have also shown efficacy in murine models of Mycobacterium avium infection, both in vitro and in vivo. In an aerosol model of M. avium infection in BALB/c mice, combination therapies including this compound or its enantiomers (e.g., (+)-Erythro-mefloquine) with clarithromycin (B1669154) and ethambutol (B1671381) demonstrated comparable efficacy to the standard regimen of clarithromycin-ethambutol-rifampicin. The (+)-Erythro-mefloquine combination notably resulted in the lowest bacterial counts.
Table 1: Efficacy of this compound and Enantiomers in Murine Mycobacterium avium Infection Model (CFU Log10 ± SD at 3 Months)
| Treatment Group | CFU Count (Log10 ± SD) |
| Untreated | Significant difference from treated groups (p<0.005) |
| RIF-CLR-EMB (Standard of Care) | 4.83 ± 0.37 |
| MFQ-CLR-EMB | 4.70 ± 0.21 |
| (+)-EMQ-CLR-EMB | 4.43 ± 0.26 |
| (-)-EMQ-CLR-EMB | 4.82 ± 0.18 |
This compound has also exhibited significant antiviral activity against SARS-CoV-2 in vitro, primarily by inhibiting viral entry at the post-attachment phase. Furthermore, combining this compound with nelfinavir, an anti-SARS-CoV replication inhibitor, has shown potential synergistic effects against SARS-CoV-2.
Table 2: Efficacy of this compound Derivatives Against P. falciparum Strains (IC50 nM)
| Compound | F32 (IC50 nM) | Thai (IC50 nM) | FcB1 (IC50 nM) | K1 (IC50 nM) |
| MQ-41 (ester) | 2.4-6 | 2.4-6 | 2.4-6 | 2.4-6 |
| MQ-24 (amine) | 10-17 | 10-17 | 10-17 | 10-17 |
| This compound | 2.8-23 | 2.8-23 | 2.8-23 | 2.8-23 |
| Chloroquine | 14-183 | 14-183 | 14-183 | 14-183 |
Q & A
Q. How can multi-omics data enhance this compound mechanism studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
